N-{[1-(cyclopropylmethyl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine
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Overview
Description
N-{[1-(cyclopropylmethyl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine is a complex organic compound that features a piperidine ring, a pyridine ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(cyclopropylmethyl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine typically involves multiple steps, including the formation of the piperidine and pyridine rings, followed by the introduction of the trifluoromethyl group. Common synthetic routes may involve:
Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Formation of Pyridine Ring: Pyridine rings are often synthesized via condensation reactions.
Introduction of Trifluoromethyl Group: This step may involve the use of trifluoromethylating agents under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(cyclopropylmethyl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-{[1-(cyclopropylmethyl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in drug discovery and development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-{[1-(cyclopropylmethyl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: Shares the pyridine ring structure but lacks the piperidine and trifluoromethyl groups.
N-(piperidin-4-yl)pyridin-4-amine: Contains both the piperidine and pyridine rings but lacks the trifluoromethyl group.
Uniqueness
N-{[1-(cyclopropylmethyl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical properties and biological activity. This makes it distinct from other similar compounds and potentially more versatile in its applications.
Properties
Molecular Formula |
C17H24F3N3 |
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Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-[[1-(cyclopropylmethyl)piperidin-4-yl]methyl]-N-methyl-4-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C17H24F3N3/c1-22(16-10-15(4-7-21-16)17(18,19)20)11-14-5-8-23(9-6-14)12-13-2-3-13/h4,7,10,13-14H,2-3,5-6,8-9,11-12H2,1H3 |
InChI Key |
GCQXZVKLJGORQM-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1CCN(CC1)CC2CC2)C3=NC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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